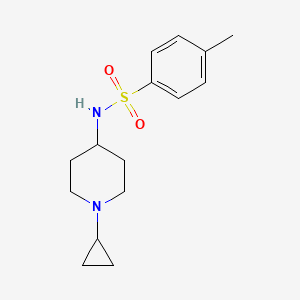
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability in the brain. The inhibition of GABA transaminase by CPP-115 leads to increased levels of GABA in the brain, which has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide is based on its ability to inhibit the enzyme GABA transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability in the brain. By inhibiting GABA transaminase, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide leads to increased levels of GABA in the brain, which has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from the inhibition of GABA transaminase by N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide have several biochemical and physiological effects. GABA is a major inhibitory neurotransmitter in the brain, and its increased levels can lead to decreased neuronal excitability, which has been shown to be effective in reducing seizure activity in animal models. Additionally, GABA has been shown to play a role in the regulation of dopamine release, which has implications for the treatment of addiction. Other potential effects of increased GABA levels include decreased anxiety and improved mood.
Advantages and Limitations for Lab Experiments
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a highly selective inhibitor of GABA transaminase, which makes it a valuable tool for investigating the role of GABA in various neurological disorders. Additionally, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide has been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent.
However, there are also limitations to the use of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide in lab experiments. One of the main limitations is its potential toxicity, particularly at high doses. Additionally, the effects of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide on GABA levels may be influenced by other factors, such as the presence of other neurotransmitters or the activity of other enzymes involved in GABA metabolism.
Future Directions
There are several potential future directions for research on N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of GABA transaminase, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide on various neurological disorders, including epilepsy, addiction, and anxiety. Finally, there is potential for the development of novel therapeutic approaches based on the modulation of GABA levels in the brain, which could have implications for the treatment of a wide range of neurological and psychiatric disorders.
Synthesis Methods
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide can be synthesized using a multi-step process involving the reaction of piperidine with various reagents to form the desired cyclopropylpiperidine intermediate, followed by the addition of 4-methylbenzenesulfonyl chloride to form the final product. The synthesis of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide has been extensively studied and optimized, and several variations of the synthesis method have been reported in the literature.
Scientific Research Applications
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. One of the most promising areas of research has been in the treatment of epilepsy, where N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide has been shown to be effective in reducing seizure activity in animal models. Additionally, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide has been shown to have potential applications in the treatment of addiction, particularly cocaine addiction, by reducing drug-seeking behavior in animal models. Other areas of research include the potential use of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide in the treatment of anxiety and depression, as well as in the treatment of certain types of cancer.
properties
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-12-2-6-15(7-3-12)20(18,19)16-13-8-10-17(11-9-13)14-4-5-14/h2-3,6-7,13-14,16H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDYVKMQRWOHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B7476403.png)
![4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate](/img/structure/B7476419.png)
![Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)
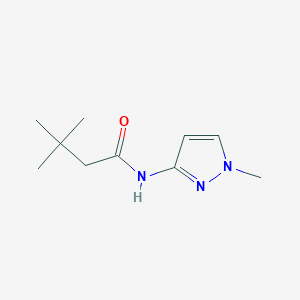
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7476432.png)
![1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7476439.png)
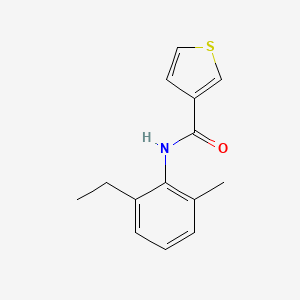
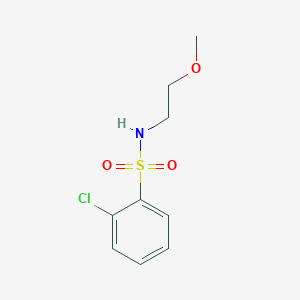
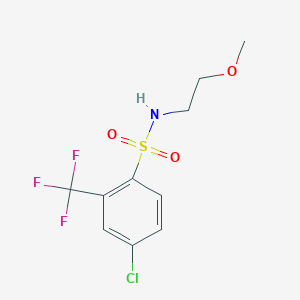
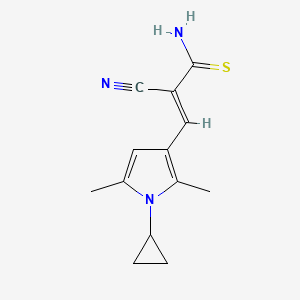
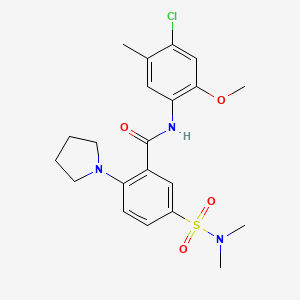
![N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476476.png)
![N-(4-bromo-3-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7476484.png)